BenchChemオンラインストアへようこそ!

3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol

Physicochemical profiling Ionization state Bioisostere design

3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol is a heterocyclic building block with a 1,2,4-oxadiazole core, regiospecific aminomethyl at the 5-position, and meta-phenol (pKa 8.67±0.10). At pH 7.4, the neutral phenol fraction minimizes P-gp efflux risk—key for CNS-penetrant candidates. The free amine supports amide coupling; the meta-hydroxyl enables selective derivatization without affecting the oxadiazole core. Supplied at 95% purity with batch-specific QC (NMR, HPLC, GC). Ideal for SMN2 splicing modifier, kinase inhibitor, and S1P1 receptor modulator SAR programs.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 1018613-19-8
Cat. No. B3033369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol
CAS1018613-19-8
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=NOC(=N2)CN
InChIInChI=1S/C9H9N3O2/c10-5-8-11-9(12-14-8)6-2-1-3-7(13)4-6/h1-4,13H,5,10H2
InChIKeyUCQJZVZDPXKPFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol (CAS 1018613-19-8) for Drug Discovery Scaffolds


3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol (CAS 1018613-19-8) is a heterocyclic building block featuring a 1,2,4-oxadiazole core substituted with an aminomethyl group at the 5-position and a phenol moiety at the 3-position of the pendant phenyl ring . With molecular formula C9H9N3O2 and molecular weight 191.19 g/mol, the compound presents three hydrogen-bond donors (phenol O–H, amine NH2) and five hydrogen-bond acceptors [1]. Commercially offered at a standard purity of 95%, supported by batch-specific QC documentation (NMR, HPLC, GC), this scaffold is positioned as a versatile intermediate for medicinal chemistry programs requiring a regiospecifically functionalized oxadiazole core with an ionizable phenol handle .

Why 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol (CAS 1018613-19-8) Cannot Be Replaced by Close Analogs


Substituting 3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]phenol with a structurally related analog, such as 5-(aminomethyl)-3-phenyl-1,2,4-oxadiazole (CAS 90564-77-5) or a regioisomeric hydroxyphenyl-oxadiazole, introduces quantifiable shifts in ionization state, hydrogen-bonding capacity, and synthetic accessibility that directly alter biological recognition and physicochemical property optimization . The target compound's phenol group (predicted pKa 8.67±0.10) confers a specific protonation profile at physiological pH that is absent in the non-hydroxylated analog (predicted pKa 6.21±0.29 for the amine) . Additionally, availability of authenticated batch-specific analytical data and controlled purity specifications (95% standard purity) is not uniformly replicated across all commercial sources of analogs, introducing supply-chain risk for reproducibility-dependent programs .

Quantitative Differentiation Evidence: 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol (CAS 1018613-19-8) vs. Closest Analogs


Predicted pKa Shift Introduced by the Phenol Substituent Relative to the Non-Hydroxylated Analog

The phenolic hydroxyl group of the target compound imparts an additional ionizable center with a predicted pKa of 8.67±0.10, as calculated and reported on ChemicalBook . In contrast, the non-hydroxylated analog 5-(aminomethyl)-3-phenyl-1,2,4-oxadiazole (CAS 90564-77-5) lacks this phenolic proton; its sole basic center (the primary amine) has a predicted pKa of 6.21±0.29 as listed in its ChemicalBook entry . This ~2.5 log-unit difference in the dominant protonation site governs the net molecular charge and hydrogen-bond donor capacity at pH 7.4.

Physicochemical profiling Ionization state Bioisostere design

Hydrogen-Bond Donor/Acceptor Count Distinguishes the Target from the Non-Hydroxylated Comparator

The target compound possesses 2 hydrogen-bond donor (HBD) atoms (phenol O–H, amine N–H) and 5 hydrogen-bond acceptor (HBA) atoms, derived from its SMILES structure OC1=CC=CC(C2=NOC(CN)=N2)=C1 [1]. The non-hydroxylated comparator 5-(aminomethyl)-3-phenyl-1,2,4-oxadiazole (SMILES NCc1nc(no1)-c2ccccc2) provides only 1 HBD and 4 HBA [2]. The additional HBD/HBA pair enables the target to engage in a distinct hydrogen-bond network, as reflected in its computed topological polar surface area (tPSA) and ligand efficiency metrics.

Medicinal chemistry Ligand efficiency Drug-likeness

Regioisomeric Specificity: meta-Phenol versus para/ortho-Hydroxy or Methyl-Linked Analogs

The target compound bears the hydroxyl group at the meta position of the phenyl ring relative to the oxadiazole attachment, generating a specific vector and electronic distribution. A distinct regioisomer, 4-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}phenol, inserts a methylene linker between the oxadiazole and the phenyl ring, shifting the molecular formula to C10H11N3O2 (MW 205.21) and altering the distance and conformational flexibility of the phenol pharmacophore . While quantitative bioactivity data directly comparing the target with its para-hydroxy analog are not available in the open literature, class-level inference from 1,2,4-oxadiazole-based S1P1 agonists and kinase inhibitors demonstrates that regioisomeric placement of the phenol group dictates receptor subtype selectivity and metabolic stability [1].

Regioisomer differentiation Scaffold SAR Positional analog comparison

Purity Specification and Batch-Specific Analytical Documentation Availability

Bidepharm lists the target compound at a standard purity of 95% and provides batch-specific QC documentation including NMR, HPLC, and GC traces upon request . For the non-hydroxylated analog 5-(aminomethyl)-3-phenyl-1,2,4-oxadiazole (CAS 90564-77-5), while some vendors (e.g., Apollo Scientific) supply the compound at 97% purity [1], the analytical package scope (e.g., provision of 1H NMR, 13C NMR, HPLC, MS) varies significantly across suppliers. The hydrochloride salt form (CAS 2171898-13-6) of the target compound is also commercially available from Enamine at 95% purity with defined pricing tiers, offering procurement flexibility for solubility-sensitive applications [2].

Procurement quality Reproducibility Vendor QC

Procurement-Driven Application Scenarios for 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol (CAS 1018613-19-8)


Medicinal Chemistry Scaffold Requiring Defined Ionization State at Physiological pH

Programs targeting CNS-penetrant or orally bioavailable candidates benefit from the compound's phenolic pKa (8.67 ± 0.10, predicted) , which maintains a neutral phenol fraction at pH 7.4, reducing the risk of P-glycoprotein efflux or excessive polarity compared to analogs with a protonated amine (predicted pKa 6.21 for the non-hydroxylated comparator) . This property is particularly relevant for SMN2 splicing modifier or kinase inhibitor programs where the oxadiazole-phenyl scaffold with a meta-hydroxyl has been featured in patent disclosures [1].

Fragment-Based Drug Discovery or Library Synthesis Requiring Regioisomeric Fidelity

The meta-hydroxyphenyl attachment geometry and the aminomethyl group at the 5-position provide a defined vector for fragment elaboration. Substitution with a para-hydroxy regioisomer (e.g., 4-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}phenol) or the non-hydroxylated analog would alter the hydrogen-bond network and molecular recognition pattern, as inferred from regioisomer-dependent activity of 1,2,4-oxadiazole-based S1P1 agonists [1]. The availability of the compound with batch-specific QC supports library synthesis where regioisomer purity must be analytically verified.

Bioconjugation or Prodrug Design Leveraging the Free Phenol Handle

The phenolic hydroxyl group permits selective derivatization (e.g., esterification, etherification, phosphate prodrug formation) without affecting the oxadiazole core or the aminomethyl group. The hydrochloride salt form (CAS 2171898-13-6; 95% purity) [2] offers enhanced aqueous solubility for bioconjugation reactions conducted in buffered media, with defined pricing tiers enabling cost projections for scale-up from 50 mg to 10 g quantities.

Reference Standard or Starting Material for Oxadiazole-Based Inhibitor Programs

The compound serves as a key intermediate in patents describing 1,2,4-oxadiazole derivatives as kinase inhibitors, antiviral agents, and S1P1 receptor modulators [1]. The combination of a free amine for amide coupling and a meta-phenol for late-stage diversification enables parallel SAR exploration. Multi-vendor availability with documented purity (95% standard) reduces supply-chain risk for programs transitioning from hit-to-lead through candidate nomination .

Quote Request

Request a Quote for 3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.